![molecular formula C20H18ClN3O4 B5671174 N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5671174.png)
N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves linear synthesis strategies, employing various reagents and catalysts to introduce specific functional groups such as methoxy, chloro, and acetamide moieties. For instance, in the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, compounds are characterized by techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis to confirm their structure and purity (Vinayak et al., 2014).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the spatial arrangement of atoms within a compound, which directly influences its chemical reactivity and physical properties. X-ray crystallography, NMR spectroscopy, and IR spectroscopy are common techniques used for structural determination. For example, the crystal structure of closely related compounds reveals the non-planar discrete molecular arrangement, which can affect the compound's reactivity and interactions with other molecules (Davis & Healy, 2010).
Chemical Reactions and Properties
The chemical reactivity of N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is influenced by its functional groups, enabling a variety of chemical transformations. These reactions include but are not limited to acylation, methylation, and the formation of Schiff bases, which are pivotal in further derivatization and exploration of its chemical properties (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insight into these properties, which are essential for predicting the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and stability, are largely dictated by the electronic configuration and the presence of specific functional groups. Studies on related compounds have shown a range of activities, including antimicrobial and anticancer properties, which highlight the significance of chemical properties in determining potential applications (Hossan et al., 2012).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-27-15-5-3-4-13(10-15)16-7-9-20(26)24(23-16)12-19(25)22-17-11-14(21)6-8-18(17)28-2/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPCGWFNRAPJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.